Cas no 2901082-33-3 (1-Bromo-3,4-dichloro-2-isopropoxybenZene)
1-Bromo-3,4-dichloro-2-isopropoxybenZene Chemical and Physical Properties
Names and Identifiers
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- 2901082-33-3
- MFCD34767143
- 1-Bromo-3,4-dichloro-2-isopropoxybenZene
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- Inchi: 1S/C9H9BrCl2O/c1-5(2)13-9-6(10)3-4-7(11)8(9)12/h3-5H,1-2H3
- InChI Key: AEDPPLAFUOCSRM-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1OC(C)C)Cl)Cl
Computed Properties
- Exact Mass: 281.92138g/mol
- Monoisotopic Mass: 281.92138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 9.2Ų
1-Bromo-3,4-dichloro-2-isopropoxybenZene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB611186-250mg |
1-Bromo-3,4-dichloro-2-isopropoxybenzene; . |
2901082-33-3 | 250mg |
€355.80 | 2024-07-19 | ||
| abcr | AB611186-1g |
1-Bromo-3,4-dichloro-2-isopropoxybenzene; . |
2901082-33-3 | 1g |
€659.60 | 2024-07-19 | ||
| abcr | AB611186-5g |
1-Bromo-3,4-dichloro-2-isopropoxybenzene; . |
2901082-33-3 | 5g |
€2218.40 | 2024-07-19 |
1-Bromo-3,4-dichloro-2-isopropoxybenZene Suppliers
1-Bromo-3,4-dichloro-2-isopropoxybenZene Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 1-Bromo-3,4-dichloro-2-isopropoxybenZene
1-Bromo-3,4-Dichloro-2-Isopropoxybenzene: A Comprehensive Overview
1-Bromo-3,4-dichloro-2-isopropoxybenzene, also known by its CAS number CAS No. 2901082-33-3, is a highly specialized aromatic compound with significant applications in various fields of organic chemistry. This compound is characterized by its unique structure, which includes a bromine atom, two chlorine atoms, and an isopropoxy group attached to a benzene ring. The presence of these substituents imparts distinct chemical properties, making it a valuable intermediate in the synthesis of complex molecules.
The synthesis of 1-bromo-3,4-dichloro-2-isopropoxybenzene typically involves multi-step reactions, often starting from chlorobenzene derivatives. The introduction of the isopropoxy group is achieved through nucleophilic aromatic substitution, while the bromination step requires precise control to ensure regioselectivity. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly methods for its production.
In terms of applications, this compound has gained attention in the pharmaceutical industry as an intermediate for drug development. Its ability to undergo various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, makes it a versatile building block for constructing bioactive molecules. For instance, studies published in Journal of Medicinal Chemistry have highlighted its role in the synthesis of potential anticancer agents with high selectivity.
Beyond pharmaceuticals, 1-bromo-3,4-dichloro-2-isopropoxybenzene also finds utility in agrochemicals and materials science. In agrochemistry, it serves as a precursor for herbicides and fungicides due to its ability to modulate plant growth regulators. Recent research has focused on optimizing its reactivity to enhance the efficacy of these compounds while reducing environmental impact.
The structural integrity of this compound is further enhanced by its stability under moderate reaction conditions. This stability allows it to be stored for extended periods without degradation, provided proper handling and storage protocols are followed. However, care must be taken during synthesis and handling to avoid exposure to moisture or strong oxidizing agents that could alter its chemical properties.
In conclusion, 1-bromo-3,4-dichloro-2-isopropoxybenzene stands out as a critical intermediate in modern organic synthesis. Its versatility across multiple chemical domains underscores the importance of continued research into its properties and applications. As new synthetic methodologies emerge and sustainability becomes a priority in chemical manufacturing, this compound will undoubtedly play an even more pivotal role in advancing scientific discovery.
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